rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
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Overview
Description
rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate: is a chemical compound with the molecular formula C₁₂H₂₃NO₃ It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cycloheptyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate typically involves the reaction of tert-butyl carbamate with a cycloheptyl derivative. One common method involves the use of tert-butyl chloroformate and a cycloheptyl amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate can undergo oxidation to form a ketone derivative.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base for nucleophilic substitution.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving carbamate groups.
Biology:
- Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
Medicine:
- Explored for its potential use in drug delivery systems due to its stability and ability to release active compounds under physiological conditions.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate involves the hydrolysis of the carbamate group under acidic or enzymatic conditions. This hydrolysis releases the active compound, which can then interact with its molecular targets. The specific pathways and targets depend on the nature of the active compound released.
Comparison with Similar Compounds
- tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
- tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate
- tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring. rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate has a seven-membered ring, while the similar compounds have six, five, and four-membered rings, respectively.
- Chemical Properties: The size of the ring affects the compound’s steric hindrance and reactivity. Larger rings may exhibit different reactivity patterns compared to smaller rings.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and stability.
Properties
CAS No. |
2219370-84-8 |
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Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |
InChI Key |
FXVLUNMZSAJYNE-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCC[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1O |
Purity |
95 |
Origin of Product |
United States |
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